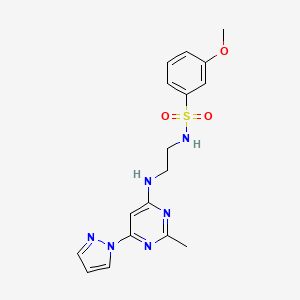![molecular formula C7H5NO2 B2530738 Furo[3,4-c]pyridin-3(1H)-one CAS No. 5657-52-3](/img/structure/B2530738.png)
Furo[3,4-c]pyridin-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Furo[3,4-c]pyridin-3(1H)-one” is a chemical compound that belongs to the class of organic compounds known as furopyridines . Furopyridines are compounds containing a furopyridine ring, which is a six-membered aromatic ring made up of one oxygen atom, one nitrogen atom, and four carbon atoms .
Synthesis Analysis
The synthesis of “Furo[3,4-c]pyridin-3(1H)-one” and its derivatives often involves amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine . Acid hydrolysis of these derivatives leads to heterocyclization, resulting in the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Furo[3,4-c]pyridin-3(1H)-one and its derivatives, such as Furo[3,2-c]pyridines, are explored for their potential in disease treatment, including cancers and conditions involving epithelial-mesenchymal transition (EMT), mediated by protein kinase activity like RON and/or MET (Li et al., 1974).
- Investigations into the synthesis of 4-N-substituted 1H-Furo[3,4-c]pyridin-3-ones reveal possibilities for creating 4-arylamino-1H-furo[3,4-c]-pyridines, showcasing the adaptability of this compound in various chemical syntheses (Арустамова & Пивень, 2013).
- Novel Furo-pyridine derivatives have been synthesized through Sonogashira reactions of functionalized pyridines, demonstrating the versatility of Furo[3,4-c]pyridin-3(1H)-one in forming various furo-pyridine types, some of which are fluorescent with strong Stokes shifts (Lechel et al., 2008).
Pharmacological Potential
- Furo[3,4-c]pyridin-3(1H)-one derivatives, such as Pyridofuropyrrolo[1,2-a]pyrimidines and Pyridofuropyrimido[1,2-a]azepines, have shown promising anticonvulsive and psychotropic properties. Some derivatives have exhibited better anticonvulsant activity than commercial drugs like ethosuximide (Sirakanyan et al., 2016).
- The synthesis of 2-substituted furo[3,2-b]pyridines and their evaluation as potential cytotoxic agents against cancer cell lines in vitro highlight their potential in anticancer therapies (Laxmi et al., 2020).
Material Science and Electronic Applications
- The chemical structure of Furo[3,4-c]pyridin-3(1H)-one has been utilized in molecular design for low-band-gap copolymers, indicating its potential in conducting materials and electronics. The study of these polymers suggests their utility in n-doping conductive materials (Ou et al., 2011).
- Highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine derivatives have been developed as core structures for triplet host materials in high efficiency green phosphorescent organic light-emitting diodes, showcasing the application of Furo[3,4-c]pyridin-3(1H)-one in advanced lighting technologies (Lee & Lee, 2013).
Safety and Hazards
Orientations Futures
“Furo[3,4-c]pyridin-3(1H)-one” and its derivatives have potential applications in various fields. For instance, a Furo[3,2-c]pyridine-based photosensitizer named LIQ-TF has been used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, showing potential for cancer therapy .
Propriétés
IUPAC Name |
1H-furo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIZSWZXQFEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,4-c]pyridin-3(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

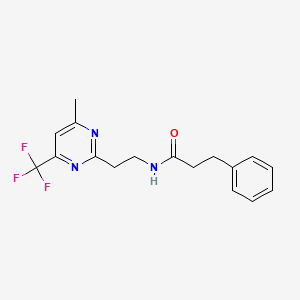
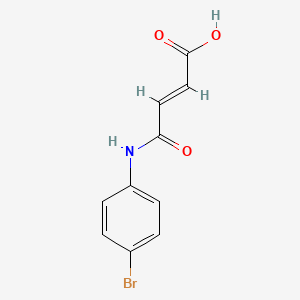
![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)
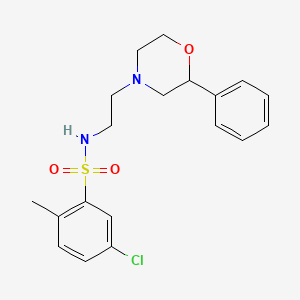
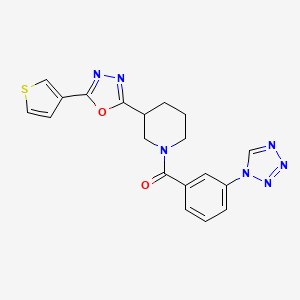
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)
![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)
![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)


![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)
